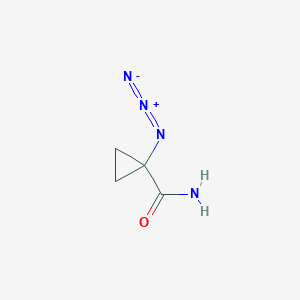

1-Azidocyclopropane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azidocyclopropane-1-carboxamide (1-Azido-1-CPC) is an important synthetic reagent for the synthesis of organic compounds. It is a versatile molecule with a wide range of applications in synthetic organic chemistry, including in the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of small molecules. In addition, 1-Azido-1-CPC has been used as a reagent for the synthesis of biologically active molecules and for the synthesis of polymers and other materials.

Scientific Research Applications

1. Innovative Synthesis Methods

1-Azidocyclopropane-1-carboxamide is a key compound in synthetic chemistry, particularly in the creation of biologically active structures and complex molecules. Edwards and Rubin (2016) developed a cost-efficient synthesis method for 1-arylcycloprop-2-ene-1-carboxamides, showcasing the utility of this compound derivatives in synthesizing products with a reactive, strained double bond, which is crucial for further chemical transformations (Edwards & Rubin, 2016).

2. Role in Biological Activities

This compound and its analogs like 1-aminocyclopropane-1-carboxylic acid have been found to possess a wide range of biological activities. Coleman and Hudson (2016) highlighted the biological diversity of natural products containing cyclopropane moieties, including antifungal, antimicrobial, antiviral, and antitumoral properties. This study emphasizes the importance of these compounds in drug discovery and the development of new therapeutic agents (Coleman & Hudson, 2016).

3. Structural and Mechanistic Insights

Research has also focused on understanding the structural aspects and reaction mechanisms involving this compound derivatives. For instance, Mangelinckx et al. (2018) investigated the stereoselective synthesis of 1-amino-2-azidocyclopropanecarboxylic acid derivatives, offering valuable insights into the structural and mechanistic intricacies of these compounds. Such studies are pivotal for designing molecules with desired properties and activities (Mangelinckx, Peeters, & Kimpe, 2018).

Mechanism of Action

Target of Action

1-Azidocyclopropane-1-carboxamide is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .

Mode of Action

The compound interacts with its targets, ACSs and ACOs, to influence the production of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .

Biochemical Pathways

The ethylene biosynthesis pathway is the primary biochemical pathway affected by this compound. This pathway starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS. ACC is finally oxidized to ethylene by ACO .

Pharmacokinetics

Acc, the related compound, is known to be transported throughout the plant over short and long distances

Result of Action

The action of this compound results in the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes. These include seed germination, fruit ripening, leaf and flower senescence, and abscission . Ethylene also plays a role in plant responses to biotic and abiotic stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ACC formation, and thus ethylene production, can differ in response to developmental, hormonal, and environmental cues

Properties

IUPAC Name |

1-azidocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVFHBXINTWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)